Home > Products > Screening Compounds P60991 > Sodium sulphobutylether-beta-cyclodextrin
Sodium sulphobutylether-beta-cyclodextrin -

Sodium sulphobutylether-beta-cyclodextrin

Catalog Number: EVT-8066786
CAS Number:
Molecular Formula: C70H119Na7O56S7
Molecular Weight: 2242.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sodium sulphobutylether-beta-cyclodextrin is derived from beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. The modification involves the substitution of hydroxyl groups on the glucose units with sulfobutyl ether groups, resulting in a compound that exhibits both hydrophilic and hydrophobic characteristics. This dual nature makes it an effective excipient in drug formulations, particularly for poorly soluble drugs .

Synthesis Analysis

The synthesis of sodium sulphobutylether-beta-cyclodextrin typically involves a three-step process:

  1. Activation of Beta-Cyclodextrin: Beta-cyclodextrin is dissolved in an aqueous sodium hydroxide solution. The concentration of sodium hydroxide can range from 1.6 to 6.5 times the molar quantity of beta-cyclodextrin, and the reaction is maintained at temperatures between 65°C and 75°C for optimal activation .
  2. Etherification Reaction: Once activated, 1,4-butyl sultone is added dropwise to the solution over a period of 60 to 90 minutes while maintaining the temperature at approximately 75-80°C. The pH is carefully monitored and adjusted to remain between 8.0 and 10.0 throughout this step .
  3. Purification: After the reaction, unreacted materials are removed by dialysis or ultrafiltration, and the product is neutralized using hydrochloric acid to achieve a pH around 6-6.5. The final product can be purified further using techniques such as ion-exchange chromatography .
Molecular Structure Analysis

The molecular structure of sodium sulphobutylether-beta-cyclodextrin features a cyclic arrangement of glucose units with varying degrees of substitution at the hydroxyl positions (C2, C3, and C6). The average degree of substitution typically ranges from 6 to 7, indicating that most hydroxyl groups are replaced with sulfobutyl ether groups . This modification results in a more hydrophilic character compared to native beta-cyclodextrin, enhancing its solubilizing capabilities.

Chemical Reactions Analysis

Sodium sulphobutylether-beta-cyclodextrin participates in various chemical reactions primarily involving complexation with drugs and other molecules. Its ability to form inclusion complexes allows it to encapsulate hydrophobic compounds within its hydrophobic cavity while remaining soluble in aqueous environments. This property is crucial for improving the bioavailability of poorly soluble drugs .

Mechanism of Action

The mechanism of action for sodium sulphobutylether-beta-cyclodextrin centers around its ability to form inclusion complexes with drug molecules. When a drug is introduced into a solution containing this cyclodextrin derivative, it can enter the hydrophobic cavity formed by the cyclodextrin structure. This encapsulation stabilizes the drug molecule, protects it from degradation, and enhances its solubility in aqueous environments . The degree of substitution affects the binding affinity and solubilizing power; generally, higher degrees of substitution lead to improved solubilization but may also influence binding dynamics negatively due to increased steric hindrance .

Physical and Chemical Properties Analysis

Sodium sulphobutylether-beta-cyclodextrin exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white or off-white powder.
  • Solubility: Highly soluble in water due to its modified structure.
  • Molecular Weight: The molecular weight varies depending on the degree of substitution but generally falls within the range of approximately 1,200 to 1,500 g/mol.
  • Stability: It demonstrates good thermal stability and resistance to hydrolysis under physiological conditions .
Applications

Sodium sulphobutylether-beta-cyclodextrin has diverse applications across various fields:

  • Pharmaceuticals: Widely used as an excipient in drug formulations to enhance solubility and stability of active pharmaceutical ingredients.
  • Biotechnology: Utilized in formulations for protein drugs and vaccines due to its ability to stabilize these sensitive molecules.
  • Food Industry: Employed as a food additive for improving flavor solubility and stability.
  • Cosmetics: Incorporated into cosmetic formulations for enhanced delivery of active ingredients .
Historical Development and Rationale for SBE-β-CD Synthesis

Emergence of Cyclodextrins as Solubilization Agents in Pharmaceutical Formulations

Cyclodextrins (CDs) are cyclic oligosaccharides composed of α-(1,4)-linked glucopyranose units, forming truncated cone structures with hydrophilic exteriors and hydrophobic internal cavities. Discovered in 1891 by Antoine Villiers and structurally characterized decades later, natural CDs (α-, β-, and γ-CD) gained pharmaceutical relevance in the 1970-1980s due to their unique ability to form inclusion complexes with hydrophobic drug molecules [4]. This molecular encapsulation mechanism significantly enhances aqueous solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The toroidal structure of β-cyclodextrin (β-CD), containing seven glucose units, proved particularly valuable due to its optimal cavity size (6.0–6.5 Å diameter) for complexing numerous drug molecules, including steroids, anti-inflammatories, and anticancer agents [4] [9]. The pharmaceutical industry recognized CDs as biocompatible, biodegradable, and relatively low-cost complexation agents, leading to their adoption across diverse formulation types including oral solids, injectables, and ophthalmic preparations [4].

Limitations of Native β-Cyclodextrins and Early Derivative Exploration

Despite its complexation efficacy, native β-CD faced two critical limitations that restricted its pharmaceutical utility:

  • Poor Aqueous Solubility: With solubility limited to 1.85% w/v (18.5 mg/mL), β-CD could not achieve sufficient concentrations to solubilize many high-dose therapeutics [1].
  • Nephrotoxicity: Parenteral administration caused severe and sometimes fatal renal toxicity in animal models, attributed to crystallization in kidney tubules after glomerular filtration [1] [7].

These drawbacks motivated extensive research into chemically modified β-CD derivatives. Initial efforts focused on sulfated cyclodextrins, which showed reduced renal toxicity but poor solubilization capacity. Hydroxypropyl-β-cyclodextrin (HP-β-CD), first reported in the 1980s, offered improved solubility (≥600 mg/mL) and reduced toxicity, but concerns remained about its safety profile and the pharmacodynamic variability introduced by heterogeneous substitution patterns (degree of substitution, DS = 4–8) [1] [10]. Methylated β-CD derivatives exhibited even greater solubility enhancement but introduced potential hemolytic effects [10].

Table 1: Comparative Properties of Native β-CD and Early Derivatives

Cyclodextrin TypeAqueous Solubility (mg/mL)Renal ToxicityComplexation Efficiency
Native β-CD18.5SevereHigh
Sulfated β-CD>500LowLow-Medium
HP-β-CD>600ModerateHigh
Methylated β-CD>500Moderate-HighHigh

Evolution of SBE-β-CD from Academic Discovery to Commercialization (Captisol®)

The development pathway of sulfobutylether-β-cyclodextrin (SBE-β-CD) exemplifies successful academic-industrial collaboration:

  • Academic Discovery (1984-1989): Dr. Valentino Stella and graduate student Roger Rajewski at the University of Kansas synthesized SBE-β-CD derivatives after nearly five years of experimentation. The optimized compound featured an average degree of substitution (DS) of 6.5 sulfobutyl ether groups per β-CD molecule, later designated SBE₆.₅-β-CD [1] [7].
  • Process Optimization: Initial small-scale synthesis yielded heterogeneous mixtures. Industrial refinement established reproducible control over DS (4–7) through reaction parameter optimization:
  • NaOH:β-CD molar ratio (0.8–6.5)
  • Temperature (70°C)
  • Controlled 1,4-butane sultone addition with pH maintenance (9.0–9.3)
  • Nanofiltration purification replacing organic solvent precipitation [8] [9]
  • Commercialization Milestones:
  • 1991: Patent filing for SBE-β-CD synthesis (US Patent 5,134,127)
  • 1990s: Pfizer partnership enabling IND-enabling safety studies and Drug Master File establishment
  • 2002: First FDA approval as excipient in voriconazole injection (VFEND® IV)
  • Present: Designated Captisol® (Ligand Pharmaceuticals), incorporated in 15 FDA-approved products including remdesivir (VEKLURY®), ziprasidone (GEODON®), and melphalan [3] [7]

Table 2: Key SBE-β-CD Synthesis Parameters and Optimization

Synthesis ParameterInitial Academic ProcessOptimized Commercial ProcessImpact
NaOH:β-CD RatioVariable0.8–6.5 (staged addition)Controlled DS distribution
Reaction TemperatureRoom temperature70°CImproved reaction kinetics
Purification MethodSolvent precipitationNanofiltrationReduced endotoxins, sultones
Drying TechniqueTray freeze-dryingSpray agglomerationScalability (7,500 kg/batch)
Degree of SubstitutionBroad distributionTargeted DS 6.5 ± 0.5Consistent performance

Properties

Product Name

Sodium sulphobutylether-beta-cyclodextrin

IUPAC Name

heptasodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(4-sulfonatobutoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate

Molecular Formula

C70H119Na7O56S7

Molecular Weight

2242.1 g/mol

InChI

InChI=1S/C70H126O56S7.7Na/c71-43-50(78)64-113-36(29-106-15-1-8-22-127(85,86)87)57(43)120-65-51(79)44(72)59(38(114-65)31-108-17-3-10-24-129(91,92)93)122-67-53(81)46(74)61(40(116-67)33-110-19-5-12-26-131(97,98)99)124-69-55(83)48(76)63(42(118-69)35-112-21-7-14-28-133(103,104)105)126-70-56(84)49(77)62(41(119-70)34-111-20-6-13-27-132(100,101)102)125-68-54(82)47(75)60(39(117-68)32-109-18-4-11-25-130(94,95)96)123-66-52(80)45(73)58(121-64)37(115-66)30-107-16-2-9-23-128(88,89)90;;;;;;;/h36-84H,1-35H2,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1

InChI Key

PLHKEDFULBPJLK-MCHVCVSRSA-G

SMILES

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.